2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of bicyclic and tricyclic compounds characterized by their unique nitrogen-containing frameworks. The structure features a dodeca ring system, which is notable for its multiple conjugated double bonds and carboxylic acid functionality.
The compound is synthesized from various starting materials through intricate organic reactions. Research indicates that it can be derived from simpler precursors using multi-step synthetic routes that involve cyclization and functional group transformations.
This compound can be classified under:
The synthesis of 2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid hydrochloride typically involves several key steps:
The synthetic route often requires careful temperature control, reaction time optimization, and the use of inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
The molecular formula of 2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid hydrochloride is . The structure can be represented using various notational systems:
InChI=1S/C11H10N4O2/c12-4-5-16-11-14-9(13)8-6-2-1-3-7(6)17-10(8)15-11/h1-3,5H2,(H2,13,14,15)
C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC#N
The molecular weight is approximately . The compound exhibits a complex three-dimensional structure due to its multiple rings and functional groups.
The compound undergoes several types of chemical reactions:
These reactions can be facilitated by various reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction. The conditions (e.g., temperature, solvent) must be optimized for each reaction type to achieve the desired yield and selectivity.
The mechanism of action for 2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid hydrochloride involves its interaction with specific biological targets:
The precise molecular targets depend on the application context and further studies are necessary to elucidate these mechanisms fully.
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
pH | Varies with solution |
Stability | Sensitive to light |
Further studies may provide additional insights into stability under different environmental conditions.
This compound has potential applications in scientific research and pharmaceuticals:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: